molecular formula C26H16ClFN2O2 B11492893 2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide

2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide

Cat. No.: B11492893
M. Wt: 442.9 g/mol
InChI Key: JJXDIZVRLIHJAL-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a furan ring and phenyl groups containing chlorine and fluorine atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Quinoline Core Formation: The quinoline core is synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Amidation Reaction: The final step involves the coupling of the furan and quinoline derivatives through an amidation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenyl rings, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Chlorine gas, fluorine-containing compounds, acidic or basic catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-chlorophenyl)quinoline-4-carboxamide
  • 2-[5-(2-fluorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide
  • 2-[5-(2-bromophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide

Uniqueness

The uniqueness of 2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H16ClFN2O2

Molecular Weight

442.9 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H16ClFN2O2/c27-21-7-3-1-6-19(21)24-13-14-25(32-24)23-15-20(18-5-2-4-8-22(18)30-23)26(31)29-17-11-9-16(28)10-12-17/h1-15H,(H,29,31)

InChI Key

JJXDIZVRLIHJAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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